molecular formula C7H12N4O2 B13481974 ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate

ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13481974
M. Wt: 184.20 g/mol
InChI Key: HGWFPANRZYOSTQ-UHFFFAOYSA-N
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Description

Ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with formaldehyde and methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

ethyl 5-(methylaminomethyl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C7H12N4O2/c1-3-13-7(12)6-9-5(4-8-2)10-11-6/h8H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

HGWFPANRZYOSTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CNC

Origin of Product

United States

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